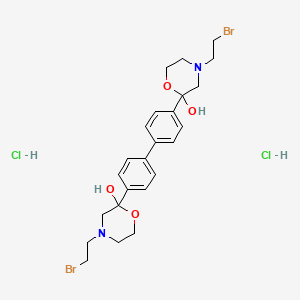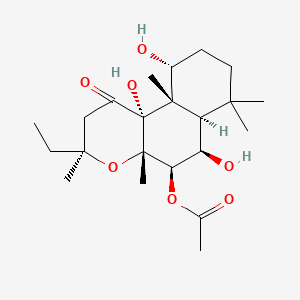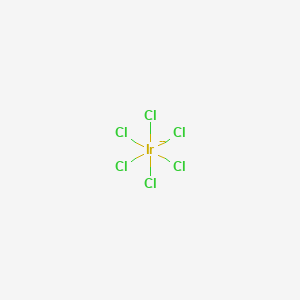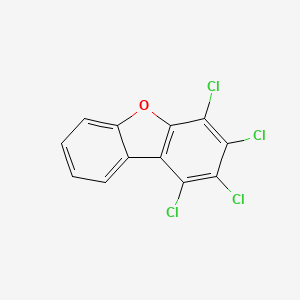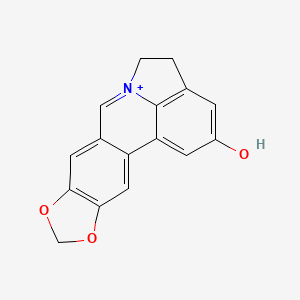
Ungeremine
Descripción general
Descripción
Ungeremine is a betaine-type alkaloid isolated from Nerine bowdenii and related plants such as Pancratium maritimum . It is of interest pharmacologically as an acetylcholinesterase inhibitor, which makes it potentially relevant to Alzheimer’s disease . It has also been investigated as a bactericide .
Synthesis Analysis
Ungeremine has been found to inhibit both human and bacterial (E. coli) topoisomerases with comparable efficiency in vitro . It has been identified as a new scaffold for the effective poisoning of bacterial TopoIA, a new target in antimicrobial chemotherapy .Molecular Structure Analysis
The molecular formula of Ungeremine is C16H12NO3+1 . The preferred IUPAC name is 2-Hydroxy-4,5-dihydro-10 H -6λ 5 - [1,3]dioxolo [4,5- j ]pyrrolo [3,2,1- de ]phenanthridin-6-ylium .Chemical Reactions Analysis
Ungeremine is known to interact with topoisomerases, enzymes that control the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle .Aplicaciones Científicas De Investigación
Inhibitor of Acetylcholinesterase (AChE)
Ungeremine has been found to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a key neurotransmitter in the brain . This property could potentially be utilized in the treatment of neurodegenerative diseases like Alzheimer’s, where AChE inhibitors are commonly used .
Topoisomerase Poison
Ungeremine acts as a topoisomerase poison, inducing double-strand breaks in DNA by stabilizing the linkage between topoisomerase IIβ and DNA . This mechanism can prevent the replication and division of tumor cells, making it a potential candidate for cancer treatment .
Growth Inhibitor
Ungeremine has shown to inhibit the growth of various human tumor xenografts and leukemia cell lines . This suggests its potential as a therapeutic agent in the treatment of various types of cancer.
Inducer of Cell Death Mechanisms
Ungeremine has been found to induce various cell death mechanisms such as ferroptosis, necroptosis, apoptosis, and autophagy in cancer cells . These mechanisms are crucial in controlling the growth and survival of cancer cells.
Antibacterial Activity
Apart from its anticancer properties, Ungeremine also displays strong antibacterial activity . This suggests its potential use in combating bacterial infections.
Pharmacokinetic Studies
Ungeremine has been studied for its pharmacokinetic profiles, which is crucial in understanding its absorption, distribution, metabolism, and excretion in the body . This information is vital for the development of Ungeremine as a potential drug.
Mecanismo De Acción
Mode of Action
Ungeremine acts as a topoisomerase poison , inducing double-strand breaks in DNA by stabilizing the linkage between topoisomerase IIβ and DNA . It interferes with the enzymatic activity of human topoisomerases, impairing the activity of both human and bacterial topoisomerases . Remarkably, ungeremine was found to largely increment the DNA cleavage promoted by bacterial topoisomerase IA .
Biochemical Pathways
The primary biochemical pathway affected by ungeremine is the DNA replication process . By targeting topoisomerases, ungeremine interferes with the normal unwinding and rewinding of DNA strands, which is crucial for DNA replication and transcription . This disruption can lead to the inhibition of cell growth and division, particularly in cancer cells .
Pharmacokinetics
These formulations, which form ionic complexes with ungeremine, have been shown to improve its circulation characteristics and bioavailability . .
Result of Action
The molecular and cellular effects of ungeremine’s action primarily involve the induction of cell death in targeted cells. By causing double-strand breaks in DNA, ungeremine can lead to apoptosis, or programmed cell death . This makes ungeremine a potential candidate for anticancer and antibacterial therapies .
Propiedades
IUPAC Name |
5,7-dioxa-12-azoniapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-1(18),2,4(8),9,11,15(19),16-heptaen-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-11-3-9-1-2-17-7-10-4-14-15(20-8-19-14)6-12(10)13(5-11)16(9)17/h3-7H,1-2,8H2/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQOXFIPAAMFAU-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2=CC3=CC4=C(C=C3C5=CC(=CC1=C52)O)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12NO3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
61221-41-8 (acetate salt) | |
| Record name | Ungeremine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002121122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50175439 | |
| Record name | Ungeremine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ungeremine | |
CAS RN |
2121-12-2 | |
| Record name | Ungeremine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ungeremine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002121122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ungeremine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ungeremine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EVC5B2RPS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[2-(2-methyl-4-oxoquinazolin-3-yl)phenyl]methoxy]oxane-2-carboxylic acid](/img/structure/B1201101.png)
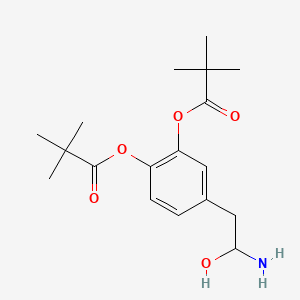
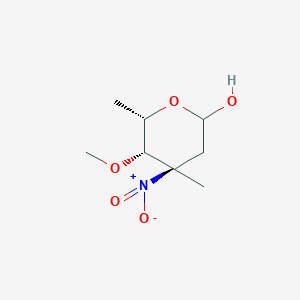
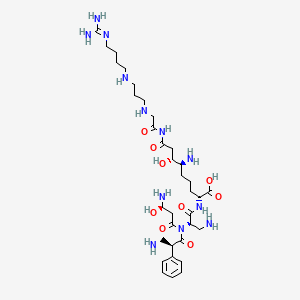
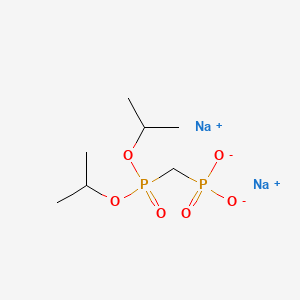
![4,5-Dimethoxy-2-prop-2-enyl-4-[1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl]cyclohexa-2,5-dien-1-one](/img/structure/B1201108.png)
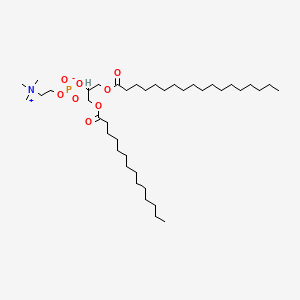
![2-[2-(1H-Indol-3-yl)ethyl]-3-(3-isopropyloxyphenyl)quinazolin-4(3H)-one](/img/structure/B1201110.png)
